molecular formula C25H33B B1288317 2-bromo-9,9-dihexyl-9H-fluorene CAS No. 226070-05-9

2-bromo-9,9-dihexyl-9H-fluorene

Cat. No.: B1288317
CAS No.: 226070-05-9
M. Wt: 413.4 g/mol
InChI Key: NNYSRQDAPSNOKV-UHFFFAOYSA-N
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Description

2-Bromo-9,9-dihexyl-9H-fluorene is an organic compound with the molecular formula C25H33Br. It is a derivative of fluorene, where the hydrogen atoms at the 9-position are replaced by hexyl groups, and a bromine atom is attached to the 2-position. This compound is known for its applications in organic electronics and materials science due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-9,9-dihexyl-9H-fluorene typically involves the bromination of 9,9-dihexylfluorene. One common method is the reaction of 9,9-dihexylfluorene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in an inert solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-9,9-dihexyl-9H-fluorene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction Reactions: The bromine atom can be reduced to form 9,9-dihexylfluorene.

Common Reagents and Conditions

Major Products

    Substitution: Formation of 2-substituted-9,9-dihexylfluorenes.

    Oxidation: Formation of 2-bromo-9,9-dihexylfluorenone or 2-bromo-9,9-dihexylfluorenol.

    Reduction: Formation of 9,9-dihexylfluorene.

Scientific Research Applications

2-Bromo-9,9-dihexyl-9H-fluorene has several applications in scientific research:

    Organic Electronics: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (OLEDs).

    Materials Science: Employed in the development of novel polymers and copolymers with unique electronic and optical properties.

    Biological Studies: Investigated for its potential use in bioimaging and as a fluorescent probe.

    Medicinal Chemistry: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds

Mechanism of Action

The mechanism of action of 2-bromo-9,9-dihexyl-9H-fluorene in its applications is primarily based on its electronic properties. The presence of the bromine atom and hexyl groups influences the compound’s electron distribution, making it suitable for use in electronic devices. The compound can interact with various molecular targets and pathways, depending on its specific application. For example, in OLEDs, it can facilitate charge transport and emission of light .

Comparison with Similar Compounds

2-Bromo-9,9-dihexyl-9H-fluorene can be compared with other similar compounds such as:

Properties

IUPAC Name

2-bromo-9,9-dihexylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33Br/c1-3-5-7-11-17-25(18-12-8-6-4-2)23-14-10-9-13-21(23)22-16-15-20(26)19-24(22)25/h9-10,13-16,19H,3-8,11-12,17-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYSRQDAPSNOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226070-05-9
Record name 2-Bromo-9,9-dihexylfluorene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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